molecular formula C17H19NO2 B8289240 2H-1,3-Benzoxazine, 3,4-dihydro-8-methoxy-3-(2-phenylethyl)- CAS No. 55311-21-2

2H-1,3-Benzoxazine, 3,4-dihydro-8-methoxy-3-(2-phenylethyl)-

Cat. No. B8289240
M. Wt: 269.34 g/mol
InChI Key: KHPMSYOTKIZMHZ-UHFFFAOYSA-N
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Patent
US04035363

Procedure details

To 5 ml. of dioxane are added 0.6 g. of 2-methoxy-6-phenethylaminomethylphenol prepared as above and 1 ml. of 37 % formalin. The mixture is heated on reflux for 3 hours and distilled to remove the solvent. The residue is purified by column chromatography on silica gel with a mixture of acetone and benzene (1:4). The resultant oil is left standing at cool place for 2-3 days to be solidified. Recrystallization from normal hexane yields 8-methoxy-3-phenethyl-3,4-dihydro-2H-1,3-benzoxazine as colorless needles melting at 63°-66° C. Yield: 0.4 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][NH:10][CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:4]=1[OH:19].[CH2:20]=O>O1CCOCC1>[CH3:1][O:2][C:3]1[C:4]2[O:19][CH2:20][N:10]([CH2:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9][C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)CNCCC1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
on reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel with a mixture of acetone and benzene (1:4)
WAIT
Type
WAIT
Details
The resultant oil is left
TEMPERATURE
Type
TEMPERATURE
Details
at cool place for 2-3 days
Duration
2.5 (± 0.5) d
CUSTOM
Type
CUSTOM
Details
Recrystallization from normal hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2CN(COC21)CCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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